molecular formula C14H15IN2O2 B3459693 1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE

1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE

Cat. No.: B3459693
M. Wt: 370.19 g/mol
InChI Key: NFMDPDMQGSLYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features an iodophenyl group, an oxadiazaspiro ring, and an ethanone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the iodophenyl precursor. The iodophenyl group is introduced through iodination reactions, often using iodine or iodinating agents like N-iodosuccinimide (NIS). The formation of the oxadiazaspiro ring is achieved through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Nitrophenyl)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE: Similar structure but with a nitrophenyl group instead of an iodophenyl group.

    1-[3-(4-Chlorophenyl)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE: Similar structure but with a chlorophenyl group.

Uniqueness

1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior and applications.

Properties

IUPAC Name

1-[2-(4-iodophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O2/c1-10(18)17-14(8-2-3-9-14)19-13(16-17)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMDPDMQGSLYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE
Reactant of Route 2
1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE
Reactant of Route 3
1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE
Reactant of Route 4
1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE
Reactant of Route 5
1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE
Reactant of Route 6
1-[3-(4-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.